molecular formula C16H14N2O3 B5566340 3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide CAS No. 6195-03-5

3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide

Cat. No. B5566340
CAS RN: 6195-03-5
M. Wt: 282.29 g/mol
InChI Key: VOWFCWDUYDBXCA-HWKANZROSA-N
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Description

The compound “3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide” does not have a lot of information available. It is a complex organic compound, but without more specific information or context, it’s difficult to provide a detailed description .

Scientific Research Applications

Polymerization Applications

  • Controlled Radical Polymerization : This compound has been utilized in the controlled radical polymerization of monosubstituted acrylamides with amino acid moieties. The synthesis process involves reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in homopolymers with controlled molecular weight and low polydispersity. Such polymers have potential applications in material science and biomedical fields (Mori, Sutoh, & Endo, 2005).

Biomedical Research

  • Histone Deacetylases Inhibition : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide have shown efficacy as inhibitors of histone deacetylases. This is significant in cancer research, as these inhibitors can induce hyperacetylation of histones, which affects gene expression and can inhibit cancer cell growth (Bressi et al., 2010).

Organic Chemistry and Synthesis

  • Enamine Chemistry : The compound has relevance in enamine chemistry, specifically in the reaction of αβ-unsaturated acid chlorides with enamines of aldehydes. This reaction mechanism is important in the synthesis of various organic compounds (Hickmott & Hopkins, 1968).

  • Synthesis of Anticancer Compounds : Derivatives of the compound have been used in the synthesis of antibacterial and anticancer agents. These synthesized compounds exhibit a broad range of activity against tumor cell lines, highlighting their potential in developing new cancer treatments (Bondock & Gieman, 2015).

Photochemistry

  • Aggregation Enhanced Emission : Pyridyl substituted derivatives of the compound have shown properties like aggregation enhanced emission and multi-stimuli-responsive behaviors. These properties are significant in the field of photochemistry and materials science for developing new luminescent materials (Srivastava et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-17-15(8-11)18-16(19)5-3-12-2-4-13-14(9-12)21-10-20-13/h2-9H,10H2,1H3,(H,17,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFCWDUYDBXCA-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351249
Record name AC1LEYQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide

CAS RN

6195-03-5
Record name AC1LEYQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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